1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1251562-78-3
VCID: VC5414721
InChI: InChI=1S/C20H26N2O3/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)15-20(23)16-4-3-5-19(14-16)25-2/h3-9,14,20,23H,10-13,15H2,1-2H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O
Molecular Formula: C20H26N2O3
Molecular Weight: 342.439

1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol

CAS No.: 1251562-78-3

Cat. No.: VC5414721

Molecular Formula: C20H26N2O3

Molecular Weight: 342.439

* For research use only. Not for human or veterinary use.

1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol - 1251562-78-3

Specification

CAS No. 1251562-78-3
Molecular Formula C20H26N2O3
Molecular Weight 342.439
IUPAC Name 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C20H26N2O3/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)15-20(23)16-4-3-5-19(14-16)25-2/h3-9,14,20,23H,10-13,15H2,1-2H3
Standard InChI Key VBXXCVCJIUCYRU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O

Introduction

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of 1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol likely follows multi-step organic reactions common to piperazine derivatives. Key steps include:

  • Piperazine Ring Formation: Nucleophilic substitution reactions between ethylenediamine and dihaloalkanes under basic conditions generate the piperazine core.

  • Methoxyphenyl Substitution: Introduction of 3-methoxyphenyl and 4-methoxyphenyl groups via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to achieve aryl-amine bonds .

  • Ethanol Backbone Attachment: A Mannich reaction or reductive amination may link the piperazine moiety to the ethanol group, as seen in analogous compounds .

A hypothetical synthesis route derived from patent literature involves:

  • Condensation of 1-bromo-3-chloropropane with 2,6-dioxopiperidine to form a haloalkyl intermediate.

  • Subsequent coupling with 1-(3-methoxyphenyl)piperazine under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in acetone .

Structural and Physicochemical Properties

The compound’s molecular formula (C20H26N2O3) and weight (342.439 g/mol) suggest moderate hydrophobicity, typical of arylpiperazines. Key features include:

PropertyValue
IUPAC Name1-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O
InChIKeyVBXXCVCJIUCYRU-UHFFFAOYSA-N
Predicted LogP~3.2 (moderate lipophilicity)

Structural and Electronic Analysis

Molecular Conformation

X-ray crystallography of related piperazine derivatives reveals a chair conformation for the piperazine ring, with methoxyphenyl groups adopting equatorial positions to minimize steric strain . The ethanol side chain likely participates in hydrogen bonding, as evidenced by:

  • Intramolecular H-bonding: Between the hydroxyl group and piperazine nitrogen, stabilizing the structure .

  • Intermolecular Interactions: C–H⋯O bonds with adjacent molecules, influencing crystal packing .

Electronic Effects

The methoxy substituents at the 3- and 4-positions create distinct electronic environments:

  • 3-Methoxyphenyl: Ortho/para-directing effects enhance resonance stabilization of the piperazine lone pair.

  • 4-Methoxyphenyl: Para substitution maximizes conjugation with the piperazine ring, potentially modulating receptor affinity .

Therapeutic Applications and Derivatives

Neurological Disorders

  • Schizophrenia: D3-selective antagonists improve cognitive deficits without inducing catalepsy .

  • Addiction Therapy: Modulation of mesolimbic dopamine pathways reduces drug-seeking behavior in preclinical models .

Anticancer Prospects

Erastin analogs (e.g., VDAC inhibitors) induce ferroptosis in cancer cells, with IC50 values as low as 0.010 µM in MCF-7 breast cancer lines . Structural modifications to incorporate the ethanol backbone may enhance blood-brain barrier penetration.

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits clinical translation.

  • Toxicity Profile: Piperazines may cause hepatotoxicity; rigorous safety studies are needed .

Synthetic Optimization

  • Enantioselective Synthesis: Chiral resolution techniques (e.g., HPLC with amylose columns) could isolate bioactive enantiomers .

  • Prodrug Design: Esterification of the hydroxyl group may improve oral bioavailability .

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